2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol

Overview

Description

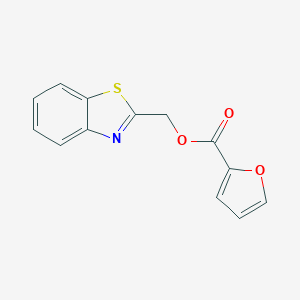

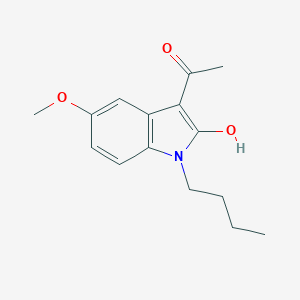

2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties : Some derivatives of 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol have been synthesized and screened for in-vitro antioxidant properties (Kumar K. et al., 2018).

Herbicidal Activity : Novel derivatives have shown moderate to high herbicidal activity against various weeds, indicating potential for agricultural use (Tajik, H. & Dadras, A., 2011).

Anti-proliferative and Anticancer Activity : Certain derivatives exhibit significant anti-proliferative activity against liver and breast cancer cell lines without harming normal fibroblasts, suggesting potential in cancer treatment (Hekal, M. H. et al., 2020).

Antimicrobial Activity : Synthesized compounds have shown significant antimicrobial activity, indicating their potential in developing new antimicrobial agents (Salimon, J. et al., 2011).

Potential as Fungicides : Some derivatives have been tested against fungi, suggesting their use as potential fungicides (Giri, S. & Nizamuddin, 1978).

Anticancer Agents Development : Derivatives with halogen atoms at specific positions showed potent anticancer activity, indicating their relevance in anticancer drug development (Gudipati, R. et al., 2011).

Antibacterial Studies : Novel derivatives have been synthesized and tested for their antibacterial activity against different microorganisms, showing significant results (Patel, A. C. et al., 2010).

Antimicrobial Agents : New derivatives have been evaluated as antimicrobial agents, showing effectiveness against various bacterial and fungal strains (Parikh, K. & Joshi, D., 2014).

Organic Light-Emitting Diodes (OLEDs) : Derivatives have been used in the development of efficient OLEDs with low efficiency roll-off (Jin, Y. et al., 2014).

Antioxidant Activity : Novel derivatives bearing specific moieties have shown significant antioxidant activity (Shakir, R. M. et al., 2014).

Corrosion Inhibition : Certain Schiff base derivatives have shown remarkable inhibition efficiency on the corrosion of mild steel (Solmaz, R. et al., 2011).

Ionophores for Cu(II) Carbon Paste Sensors : Some derivatives have been studied as ionophores for potentiometric determination of copper ions (Mashhadizadeh, M. H. et al., 2010).

Synthesis of Heterocycles Containing Selenium and Nitrogen : New derivatives have been synthesized with potential biological interest (Nandeshwarappa, B. et al., 2020).

Synthesis of Various 1,3,4-Oxadiazoles : Research has been conducted on the synthesis of various derivatives and their potential biological applications (Kudelko, A., 2012).

Antioxidant and Antibacterial Activities : Derivatives have shown moderate antioxidant and antimicrobial activities in vitro (Rajyalakshmi, G. et al., 2012).

Antimycotic Activity : Derivatives have shown antimycotic activity, suggesting potential in antifungal drug development (Mazzone, G. & Bonina, F., 1979).

Synthesis of Chromen-2-one Derivatives : Novel chromen-2-one derivatives have been synthesized, indicating potential in various applications (Song, Y.-H., 2012).

Chemosensors for Fluoride Ions : Certain derivatives have been used as selective and colorimetric fluoride chemosensors (Ma, J. et al., 2013).

Preparation of Thiadiazole Derivatives : Research on the facile preparation of thiadiazole derivatives in aqueous media has been conducted (Wenting, Q. et al., 2008).

Mechanism of Action

- MODP primarily interacts with specific biological molecules or proteins. One notable target is bovine blood plasma albumin (BSA) . BSA is a major protein in blood plasma, and its binding to MODP plays a crucial role in the compound’s biological effects.

- Distance and Interaction : The distance between the donor (MODP) and acceptor (BSA) molecules varies depending on temperature, revealing the static quenching mechanism .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol are intriguing. It has been found to exhibit anti-inflammatory, anti-rheumatic, and analgesic activities . This compound interacts with various enzymes, proteins, and other biomolecules, leading to a reduction of inflammation and pain . The nature of these interactions is primarily through hydrogen bonding and van der Waals interactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by inhibiting the expression of several pro-inflammatory mediators such as nitric oxide (NO), vascular endothelial growth factor (VEGF), interleukins (IL-1β, IL-6) and tumor necrosis factor-α (TNF-α) in blood plasma and paw tissues .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It enhances the mRNA expression levels of nuclear factor (erythroid-derived 2)-like 2 (Nrf2), superoxide dismutase (SOD2) and heme oxygenase (HO-1), thereby reducing arthritis severity and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Acute pretreatment of animals with this compound produced a significant reduction of paw edema against carrageenan-induced acute inflammation

Properties

IUPAC Name |

5-(2-hydroxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-6-4-2-1-3-5(6)7-9-10-8(13)12-7/h1-4,11H,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIBKGQKYCFESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425182 | |

| Record name | 6-(5-Sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29638-33-3 | |

| Record name | 6-(5-Sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Fluoro-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B362249.png)

![6-ethyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B362250.png)

![7-(4-methoxybenzyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B362255.png)

![6-(4-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362257.png)

![9-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-but-2-ynyl}-9H-fluoren-9-ol](/img/structure/B362268.png)

![3-(2-Chlorophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362283.png)

![11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362289.png)

![1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone](/img/structure/B362294.png)

![2-Benzyl-3-methyl-1-{[2-(morpholin-4-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362305.png)